1-Ethynyl-4-methoxy-2-methylbenzene
Overview
Description
1-Ethynyl-4-methoxy-2-methylbenzene is an aromatic acetylene derivative with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . This compound is characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3). It is known for its applications in organic synthesis and its role as a building block in the preparation of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methoxy-2-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of 4-methoxy-2-methylbenzene with acetylene in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with diazo compounds to form cycloadducts.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Cycloaddition Reactions: Reagents such as 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) are commonly used.
Substitution Reactions: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Cycloaddition Reactions: Cycloadducts with various functional groups.
Substitution Reactions: Substituted benzene derivatives with different electrophilic groups.
Scientific Research Applications
1-Ethynyl-4-methoxy-2-methylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methoxy-2-methylbenzene involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the aromatic ring. The ethynyl group can undergo cycloaddition reactions, while the aromatic ring can participate in electrophilic aromatic substitution reactions . These reactions allow the compound to form a wide range of products with different functional groups, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
1-Ethynyl-4-methoxy-2-methylbenzene can be compared with other similar compounds, such as:
4-Ethynyltoluene: Similar structure but lacks the methoxy group.
1-Ethynyl-4-fluorobenzene: Contains a fluorine atom instead of a methoxy group.
2-Ethynyltoluene: Similar structure but with the ethynyl group in a different position.
Uniqueness: The presence of both the methoxy and methyl groups in this compound provides unique reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these functional groups are required .
Properties
IUPAC Name |
1-ethynyl-4-methoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETBNYUYILAKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584120 | |
Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-69-4 | |
Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Ethynyl-4-methoxy-2-methylbenzene in the development of potential anticancer agents?
A1: this compound serves as a crucial building block in the synthesis of novel 1,2,3-triazole hybrids. [] These hybrids incorporate both phenol and 4-methoxy-2-methylphenyl groups linked by a 1,2,3-triazole ring. The synthesis utilizes click chemistry, a highly efficient and versatile approach in drug discovery. While the specific mechanisms of action of these hybrids are still under investigation, their anticancer activity is being evaluated. Further research aims to elucidate the precise ways in which these compounds interact with their targets and the downstream effects responsible for their anticancer properties.
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